methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
Description
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Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-20(2)13-5-7-14(8-6-13)21-11-17(18(22)25-3)26(23,24)16-9-4-12(19)10-15(16)21/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFOQNWJCXMDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known for their wide range of biological activities, which can be attributed to their interaction with various biological targets.
Biological Activity
Methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of benzo[b][1,4]thiazines and features a dimethylamino group, which is known to enhance biological activity through various mechanisms. The presence of a fluorine atom may also influence its pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this structure have been shown to inhibit key enzymes involved in various metabolic pathways. For instance, derivatives have demonstrated inhibition of tyrosinase, which is crucial for melanin production in melanocytes .
- Antimicrobial Properties : Some thiazine derivatives exhibit antimicrobial activity against a range of pathogens. The compound may share similar properties, potentially acting against bacterial and fungal infections.
- Anticancer Potential : Research indicates that certain benzo[b][1,4]thiazine derivatives possess cytotoxic effects on cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest .
Biological Activity Data
A summary table of biological activities related to similar compounds is presented below:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of thiazine derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of structurally related compounds showed that compounds with similar thiazine cores exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for some derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with cellular mechanisms involved in tumor growth and proliferation. Research has demonstrated that derivatives of thiazine compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- A study investigated the synthesis of thiazine derivatives and their cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives showed promising activity, suggesting that modifications in the thiazine structure could enhance anticancer properties .
Antimicrobial Properties
Methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide has also been explored for its antimicrobial properties. Compounds with similar structural motifs have been reported to exhibit activity against a range of bacterial and fungal pathogens.
Research Findings
- In vitro studies have shown that certain derivatives possess significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for creating novel chemical entities. Its unique structure allows chemists to modify functional groups and explore new pharmacological profiles.
Synthetic Applications
- The compound can be used in the synthesis of hybrid molecules that combine thiazine with other pharmacophores, potentially leading to compounds with enhanced efficacy and reduced side effects .
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in drug design. Research has focused on elucidating how this compound interacts at the molecular level with biological targets.
Mechanistic Insights
- Studies utilizing molecular modeling and docking simulations have provided insights into how this compound binds to specific targets within cancer cells. This information is vital for optimizing its structure for better therapeutic outcomes .
Potential in Drug Formulation
The compound's solubility and stability profile makes it a candidate for formulation into various dosage forms. Its incorporation into drug delivery systems could enhance bioavailability and therapeutic effectiveness.
Formulation Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
